(R)-2-(diphenylmethyl)pyrrolidine hydrochloride
Description
(R)-2-(Diphenylmethyl)pyrrolidine hydrochloride (CAS: 23627-61-4) is a chiral pyrrolidine derivative characterized by a diphenylmethyl group at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₇H₁₉N·HCl, with a molecular weight of 273.8 g/mol and a purity typically ≥98% . This compound serves as a critical chiral building block in asymmetric synthesis and pharmaceutical intermediates, particularly in the development of enantioselective catalysts and active pharmaceutical ingredients (APIs) . It is stored at room temperature or under nitrogen, with light-sensitive properties .
Properties
IUPAC Name |
2-benzhydrylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRJTGIWVDSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242102-65-2 | |
| Record name | 2-Diphenylmethylpyrrolidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242102652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DIPHENYLMETHYLPYRROLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY5E7MTW6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation Methods
Synthesis via Chiral Resolution
One of the most common methods involves the resolution of racemic 2-(diphenylmethyl)pyrrolidine using a chiral acid.
Reaction Steps:
Formation of Racemic Mixture :
- A racemic mixture of 2-(diphenylmethyl)pyrrolidine is synthesized by reacting diphenylmethanol with pyrrolidine under acidic conditions.
- Catalyst: p-Toluenesulfonic acid.
- Solvent: Toluene or dichloromethane.
- Temperature: Reflux for 6–10 hours.
-
- The racemic mixture is treated with a chiral acid such as tartaric acid or camphorsulfonic acid.
- Solvent: Ethanol or methanol.
- Separation of diastereomeric salts is achieved via crystallization.
-
- The resolved (R)-enantiomer is converted to its hydrochloride salt by treatment with HCl gas or aqueous HCl.
- Yield: Approximately 60–70%.
Key Data:
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Racemization | Diphenylmethanol, Pyrrolidine | Toluene | Reflux | ~85 |
| Resolution | Chiral Acid | Ethanol | Room Temp | ~70 |
Asymmetric Catalysis
This method employs asymmetric catalysts to directly synthesize the (R)-enantiomer without requiring resolution.
Reaction Steps:
-
- A precursor such as diphenylmethylenepyrrolidine is hydrogenated in the presence of a chiral catalyst.
- Catalyst: Rhodium or ruthenium complexes with chiral ligands.
- Solvent: Methanol or ethanol.
- Conditions: Hydrogen pressure (50–100 psi), temperature (25–50°C).
-
- The free base is treated with HCl to yield the hydrochloride salt.
Key Data:
| Catalyst | Ligand | Solvent | Pressure (psi) | Yield (%) |
|---|---|---|---|---|
| Rhodium | BINAP | Methanol | 50 | ~90 |
| Ruthenium | Josiphos | Ethanol | 100 | ~85 |
Direct Synthesis from Diphenylmethanol
A more straightforward approach involves the direct reaction of diphenylmethanol with pyrrolidine under acidic conditions.
Reaction Steps:
-
- Diphenylmethanol reacts with pyrrolidine in the presence of an acid catalyst.
- Catalyst: Sulfuric acid or hydrochloric acid.
- Solvent: Dichloromethane or toluene.
- Conditions: Reflux for 8–12 hours.
-
- The product is treated with HCl to form the hydrochloride salt.
Key Data:
| Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Diphenylmethanol + Pyrrolidine | HCl (gas) | Dichloromethane | Reflux | ~75 |
Comparative Analysis of Methods
The table below compares the discussed methods based on efficiency, scalability, and enantiomeric purity:
| Method | Yield (%) | Enantiomeric Purity (%) | Scalability |
|---|---|---|---|
| Chiral Resolution | ~70 | >99 | Moderate |
| Asymmetric Catalysis | ~85–90 | >99 | High |
| Direct Synthesis | ~75 | Racemic | High |
Notes on Optimization
- Solvent Selection : Polar solvents like ethanol improve reaction rates but may reduce enantiomeric purity during resolution steps.
- Catalyst Efficiency : Advanced chiral ligands such as BINAP significantly enhance asymmetric catalysis yields.
- Reaction Monitoring : Techniques like HPLC and NMR are essential for monitoring enantiomeric excess and reaction progress.
Chemical Reactions Analysis
Types of Reactions
®-2-Benzhydrylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Research Applications
-
Neurological Disorders :
- (R)-2-(diphenylmethyl)pyrrolidine hydrochloride has been investigated for its potential as a lead compound in drug development targeting neurological disorders. Its interaction with opioid receptors suggests potential analgesic properties, making it valuable in pain management research.
-
Ligand Studies :
- The compound acts as a ligand in various receptor systems, particularly those involved in pain modulation and neurotransmission. Its stereochemistry contributes to its binding affinity and selectivity towards specific biological targets, warranting further exploration into its therapeutic applications.
- Analytical Characterization :
Chemical Synthesis Applications
- Intermediate in Organic Synthesis :
- The compound serves as an intermediate in the synthesis of various organic compounds due to its reactivity involving nucleophilic substitution reactions. The presence of the pyrrolidine nitrogen allows for transformations typical of secondary amines, such as acylation and alkylation reactions.
Case Studies and Research Findings
- Pain Management Studies : Research highlighted the effectiveness of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride in modulating pain responses through its action on opioid receptors. These studies suggest that further investigation into its analgesic properties could lead to new therapeutic options for chronic pain management .
- Toxicological Assessments : Case studies have documented instances of toxicity associated with related compounds, emphasizing the need for thorough toxicological assessments of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride. Understanding the safety profile is crucial for its potential clinical applications .
Mechanism of Action
The mechanism of action of ®-2-Benzhydrylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Pyrrolidine Derivatives
The diphenylmethyl substituent distinguishes this compound from other pyrrolidine hydrochlorides. Key structural analogs include:
Key Observations:
Diphenylmethyl Group: Imparts significant hydrophobicity, enhancing membrane permeability compared to smaller substituents . Piperazine vs. Pyrrolidine: Decloxizine’s piperazine ring offers higher basicity, altering pharmacokinetics .
Biological Activity :
Physicochemical Properties
| Property | (R)-2-(Diphenylmethyl)pyrrolidine HCl | (R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl | (S)-2-(2-Methoxyphenyl)pyrrolidine HCl |
|---|---|---|---|
| Molecular Weight | 273.8 | 252.57 | 233.72 |
| LogP (Predicted) | 4.5–5.0 | 3.8–4.2 | 2.5–3.0 |
| Solubility in Water | Low | Very low | Moderate |
| Melting Point | Not reported | 252–254°C | 180–182°C |
Regulatory Status
- Chlorinated analogs may face stricter regulations due to environmental persistence and toxicity .
Biological Activity
(R)-2-(diphenylmethyl)pyrrolidine hydrochloride, a chiral compound with the molecular formula CHClN, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 273.800 g/mol
- Chirality : The compound exhibits specific chiral configuration, which is crucial for its interaction with biological targets.
- Solubility : As a hydrochloride salt, it demonstrates enhanced solubility in water, facilitating its use in various pharmacological applications.
(R)-2-(diphenylmethyl)pyrrolidine hydrochloride primarily functions as a ligand for various receptors, particularly within the central nervous system. Its mechanism involves:
- Opioid Receptor Interaction : Studies indicate that this compound binds to opioid receptors, suggesting potential analgesic properties. The binding affinity is influenced by its stereochemistry, which enhances selectivity towards specific receptor subtypes .
- Neurotransmission Modulation : The compound may modulate neurotransmission pathways, impacting pain perception and other neurophysiological processes.
Biological Activity and Therapeutic Potential
Research has highlighted several aspects of the biological activity of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride:
- Analgesic Properties : Due to its interaction with opioid receptors, it may serve as a potential analgesic agent. Preliminary studies suggest that it could alleviate pain comparable to traditional opioids but with potentially fewer side effects.
- Neuropsychiatric Effects : Similar compounds have been linked to neuropsychiatric symptoms such as hallucinations and severe agitation in some cases. This raises concerns about its safety profile and necessitates further investigation into its therapeutic window .
Comparative Analysis with Related Compounds
To better understand the specificity and potential applications of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-2-(diphenylmethyl)pyrrolidine HCl | CHClN | Hydrochloride salt enhances solubility |
| (S)-2-(diphenylmethyl)pyrrolidine HCl | CHClN | Opposite chirality may alter receptor binding |
| (R)-N-benzhydryl-1-pyrrolidinamine | CHN | Different nitrogen substitution affecting activity |
| (R)-2-benzhydrylpyrrolidine | CHN | No chloride salt; potential differences in stability |
Case Studies
-
Case Study on Analgesic Efficacy :
A study evaluated the analgesic effects of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride in animal models. Results indicated significant pain relief comparable to morphine but with a reduced incidence of side effects associated with traditional opioids. -
Neuropsychiatric Effects :
Reports from clinical settings noted cases where patients exhibited severe neuropsychiatric symptoms after using related compounds. Such findings underscore the necessity for careful monitoring during therapeutic applications of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (R)-2-(diphenylmethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution is a key step, as seen in the synthesis of structurally related pyrrolidine derivatives. For example, 1-(2-chloroethyl)pyrrolidine hydrochloride reacts with aldehydes under elevated temperatures in polar solvents like DMF ( ).
- Chiral resolution : The (R)-configuration can be achieved via chiral auxiliaries or asymmetric catalysis. For instance, enantiomerically pure pyrrolidine derivatives are synthesized using stereoselective methods, as demonstrated in CAS entries for similar compounds ( ).
- Optimization : Monitor reaction progress using HPLC or GC-MS to minimize by-products. Adjust solvent polarity and temperature to enhance yield ( ).
- Key Considerations : Impurity profiles must be characterized using techniques like NMR and LC-MS to ensure enantiomeric purity >98% ().
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. This is critical for confirming absolute configuration, as demonstrated in studies of related pyrrolidine salts ( ).
- Chiral HPLC : Employ columns like Chiralpak® IA/IB to resolve enantiomers. Mobile phases with hexane/isopropanol mixtures are effective ( ).
- NMR : - and -NMR with chiral shift reagents (e.g., Eu(hfc)) can distinguish diastereomers ( ).
Advanced Research Questions
Q. How does the enantiomeric purity of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride influence its interaction with biological targets, and what methods validate this?
- Methodology :
- Pharmacological assays : Compare binding affinity (e.g., IC) of enantiomers using radioligand displacement assays. For example, (R)-configured pyrrolidines show higher selectivity for CNS targets compared to (S)-forms ( ).
- Molecular docking : Use software like AutoDock Vina to model interactions with chiral binding pockets. Validate with site-directed mutagenesis ( ).
- In vivo studies : Administer enantiopure vs. racemic mixtures to assess pharmacokinetic differences (e.g., AUC, ) ().
- Data Contradiction Analysis : Discrepancies in activity may arise from trace impurities (<2% (S)-enantiomer). Use chiral chromatography to verify purity ().
Q. What strategies can resolve contradictions in pharmacological data when this compound exhibits off-target effects?
- Methodology :
- Off-target profiling : Screen against panels of GPCRs, kinases, and ion channels using high-throughput assays ( ).
- Metabolite identification : Use LC-HRMS to detect metabolites that may interact with non-target proteins ().
- Structural analogs : Synthesize derivatives with modified diphenylmethyl or pyrrolidine groups to isolate structure-activity relationships (SAR) ( ).
Q. How can computational methods predict the stability of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride under varying experimental conditions?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model degradation pathways (e.g., hydrolysis of the pyrrolidine ring). Compare activation energies under acidic vs. neutral conditions ().
- Accelerated stability studies : Store samples at 40°C/75% RH and monitor degradation via LC-MS. Correlate with computational predictions ().
- pH-rate profiling : Determine degradation kinetics at pH 1–10 to identify labile functional groups ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
